![molecular formula C11H21NO B175338 (1-Cyclohexylpyrrolidin-3-yl)methanol CAS No. 100049-71-6](/img/structure/B175338.png)
(1-Cyclohexylpyrrolidin-3-yl)methanol
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Overview
Description
“(1-Cyclohexylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “(1-Cyclohexylpyrrolidin-3-yl)methanol” is 1S/C11H21NO/c13-9-10-6-7-12 (8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-Cyclohexylpyrrolidin-3-yl)methanol” has a molecular weight of 183.29 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Pharmacotherapy
Pyrrolidine and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The compound could potentially be explored for similar pharmacological applications due to its pyrrolidine core.
Cancer Research
Pyrrolidine-based compounds have been evaluated for their anticancer potential against various cancer cell lines . The presence of the cyclohexylpyrrolidin moiety in “(1-Cyclohexylpyrrolidin-3-yl)methanol” may offer a platform for designing novel anticancer agents.
Synthetic Chemistry
The pyrrolidine ring is a versatile scaffold in synthetic chemistry. It is often used in the synthesis of complex molecules due to its reactivity and presence in many natural products . This compound could serve as an intermediate or building block in synthetic organic chemistry.
Drug Design
Pyrrolidine derivatives are frequently used in drug design due to their ability to improve pharmacokinetic properties and enhance biological activity . “(1-Cyclohexylpyrrolidin-3-yl)methanol” could be utilized in the design and development of new drug candidates.
Bioactive Molecule Development
The pyrrolidine core is integral to many bioactive molecules with target selectivity . Research into “(1-Cyclohexylpyrrolidin-3-yl)methanol” could lead to the discovery of new bioactive compounds with specific target interactions.
Safety and Hazards
properties
IUPAC Name |
(1-cyclohexylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWOCKWHWBXITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640639 |
Source
|
Record name | (1-Cyclohexylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexylpyrrolidin-3-yl)methanol | |
CAS RN |
100049-71-6 |
Source
|
Record name | (1-Cyclohexylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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